
2-(3-Methoxyphenyl)pyrimidine
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Overview
Description
2-(3-Methoxyphenyl)pyrimidine is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group. Pyrimidines are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using reagents like bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products Formed:
Oxidation: Formation of 2-(3-Hydroxyphenyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used
Scientific Research Applications
Cancer Therapeutics
One of the most promising applications of 2-(3-Methoxyphenyl)pyrimidine derivatives is in cancer treatment. Research indicates that these compounds can function as cyclin-dependent kinase (CDK) inhibitors, specifically targeting CDK6. Inhibiting CDK6 is crucial for halting the proliferation of cancer cells, making it a valuable target in cancer therapy.
- Case Study : A study evaluated several derivatives of this compound for their anti-proliferative activities against human breast and gastric cancer cells. The most potent derivative demonstrated superior antitumor activity compared to palbociclib, a known CDK inhibitor, suggesting its potential as a new therapeutic agent in oncology .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Its structural similarity to other pyrimidine derivatives has led to investigations into its efficacy against various pathogens.
- Research Findings : Studies have shown that certain derivatives can inhibit the growth of bacterial strains and may serve as potential candidates for developing new antibiotics .
Neuroprotective Effects
Emerging research suggests that pyrimidine derivatives can possess neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Mechanism of Action : Compounds similar to this compound have been reported to inhibit pathways involved in neuronal apoptosis, offering a protective effect against neuronal damage .
Results from Biological Evaluations
Biological evaluations have been conducted to assess the efficacy of this compound derivatives:
Compound | Cell Line Tested | EC50 (μM) | Activity |
---|---|---|---|
Derivative A | MDA-MB231 (Breast Cancer) | 20 | Potent |
Derivative B | HT-29 (Colon Cancer) | 30 | Moderate |
Derivative C | U-87 MG (Glioblastoma) | 25 | Effective |
These evaluations indicate that certain modifications can significantly enhance the anti-proliferative activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes. The methoxy group can enhance its binding affinity to these targets, leading to its biological effects. The compound may also modulate signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation .
Comparison with Similar Compounds
2-Phenylpyrimidine: Lacks the methoxy group, which can affect its reactivity and biological activity.
2-(4-Methoxyphenyl)pyrimidine: Similar structure but with the methoxy group at a different position, leading to different chemical and biological properties.
2-(3,4-Dimethoxyphenyl)pyrimidine: Contains an additional methoxy group, which can further influence its properties.
Uniqueness: 2-(3-Methoxyphenyl)pyrimidine is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .
Biological Activity
2-(3-Methoxyphenyl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a 3-methoxyphenyl group. Its molecular formula is C11H10N2O, and it possesses unique electronic properties due to the methoxy group, which can influence its interaction with biological targets.
Kinase Inhibition
The compound has been investigated for its ability to inhibit various kinases, which are critical in regulating cellular functions. Kinases play a significant role in signal transduction pathways that control cell proliferation and survival. The inhibition of specific kinases can lead to apoptosis in cancer cells, making kinase inhibitors valuable in cancer therapy .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating the cytotoxic effects on various cancer cell lines, it demonstrated effective growth inhibition. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
- IC50 Values : The compound showed IC50 values ranging from 10 to 26 μM after 24 hours of treatment, indicating potent activity against these cell lines .
Case Studies
- Study on Antiproliferative Effects :
- Comparison with Standard Chemotherapeutics :
Table of Biological Activity
Compound | Cell Line | IC50 (μM) | Activity Type |
---|---|---|---|
This compound | MCF-7 | 10 - 26 | Anticancer |
Etoposide | MCF-7 | >50 | Chemotherapeutic Standard |
Compound X | A549 | <5 | Anticancer |
Potential Therapeutic Applications
Given its biological activities, this compound is being explored as a potential therapeutic agent not only in oncology but also in other areas where kinase inhibition could be beneficial, such as inflammatory diseases and metabolic disorders .
Properties
Molecular Formula |
C11H10N2O |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-10-5-2-4-9(8-10)11-12-6-3-7-13-11/h2-8H,1H3 |
InChI Key |
WKBXGYLBOOBRIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CC=N2 |
Origin of Product |
United States |
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